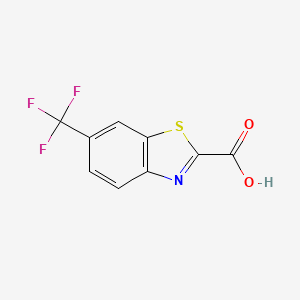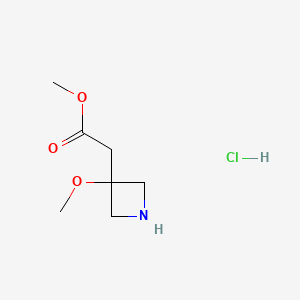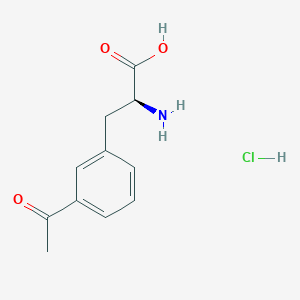
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with amino and chloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Amino and Chloro Groups: The amino and chloro substituents can be introduced via electrophilic substitution reactions using reagents such as chlorinating agents and amines.
Acetamide Formation: The final step involves the reaction of the substituted pyrazole with 2-cyanoethylamine under suitable conditions to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, or other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of agrochemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- 2-(3-Amino-4-fluoro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
Comparison
Compared to its analogs, 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide may exhibit unique properties due to the presence of the chloro substituent, which can influence its reactivity, binding affinity, and overall biological activity. The chloro group can also affect the compound’s solubility and stability.
Propriétés
Formule moléculaire |
C8H10ClN5O |
|---|---|
Poids moléculaire |
227.65 g/mol |
Nom IUPAC |
2-(3-amino-4-chloropyrazol-1-yl)-N-(2-cyanoethyl)acetamide |
InChI |
InChI=1S/C8H10ClN5O/c9-6-4-14(13-8(6)11)5-7(15)12-3-1-2-10/h4H,1,3,5H2,(H2,11,13)(H,12,15) |
Clé InChI |
DEFFGHDNWYTLPH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN1CC(=O)NCCC#N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)





![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13490333.png)

![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)
